molecular formula C11H14N2O B1282188 1-(3-Aminophenyl)piperidin-2-one CAS No. 69131-56-2

1-(3-Aminophenyl)piperidin-2-one

Cat. No.: B1282188
CAS No.: 69131-56-2
M. Wt: 190.24 g/mol
InChI Key: IKAXDWLBXTZJNN-UHFFFAOYSA-N
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Description

1-(3-Aminophenyl)piperidin-2-one is a chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

The synthesis of 1-(3-Aminophenyl)piperidin-2-one typically involves the reaction of 3-aminobenzonitrile with piperidin-2-one under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve more complex procedures, including multi-step synthesis and purification processes to achieve the desired quality and quantity of the compound.

Chemical Reactions Analysis

1-(3-Aminophenyl)piperidin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Aminophenyl)piperidin-2-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(3-Aminophenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Aminophenyl)piperidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the piperidine ring and the aminophenyl group, which imparts unique chemical reactivity and biological activity.

Properties

IUPAC Name

1-(3-aminophenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-9-4-3-5-10(8-9)13-7-2-1-6-11(13)14/h3-5,8H,1-2,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAXDWLBXTZJNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69131-56-2
Record name 1-(3-aminophenyl)piperidin-2-one
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